N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.15214353 g/mol and the complexity rating of the compound is 427. The solubility of this chemical has been described as 38 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Diagnosis
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients through positron emission tomography (PET). This noninvasive technique assists in the diagnostic assessment and monitoring of Alzheimer's disease progression and response to experimental treatments, demonstrating a significant correlation between probe accumulation in affected brain areas and memory performance scores (Shoghi-Jadid et al., 2002).
Organic Synthesis and Catalysis
This compound and its analogs have been explored in the synthesis of xanthene derivatives and as components in catalytic systems for organic transformations. These applications highlight the compound's utility in facilitating reactions under solvent-free conditions, contributing to greener chemistry practices through the avoidance of toxic organic solvents and showcasing its role in efficient catalysis (Abdi Piralghar et al., 2020).
Electron Transport and Organic Electronics
Research into naphthylamine-based organic compounds, including those related to this compound, has revealed their potential in electron transport. These compounds, such as N,N′-diphenyl-N,N′-bis(1-naphthyl)(1,1′-biphenyl)-4,4′diamine (NPB) and others, have demonstrated abilities in electron mobility, making them suitable for applications in organic light-emitting diodes and other electronic devices (Tse et al., 2006).
Polymer Synthesis
The compound has been involved in the synthesis of polymeric materials, such as poly [3-(1-naphthylthiophene)], through electrochemical polymerization. This research contributes to the development of novel polymeric materials with potential applications in electronics and materials science (Dogbéavou et al., 1997).
Fluorescent Imaging Agents
This compound derivatives have been synthesized and explored as fluorescent rhenium-naphthalimide conjugates for cellular imaging. These compounds demonstrate significant potential as imaging agents, aiding in the study of cellular structures and functions through confocal fluorescence microscopy (Langdon-Jones et al., 2014).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-19-11-10-15(14-20(19)25-2)12-13-22-21(23)18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXKCYVXVZAAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.